molecular formula C22H24N2O B2816993 [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 956361-23-2

[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2816993
CAS No.: 956361-23-2
M. Wt: 332.447
InChI Key: SOWFOUGZNNQTLQ-UHFFFAOYSA-N
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Description

[3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole-based compound featuring a phenyl group at position 1, a 4-cyclohexylphenyl substituent at position 3, and a hydroxymethyl (–CH2OH) group at position 4 of the pyrazole core.

Properties

IUPAC Name

[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17,25H,1,3-4,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWFOUGZNNQTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Attachment of the phenyl and cyclohexyl groups: This step involves the use of Grignard reagents or organolithium compounds to introduce the phenyl and cyclohexyl groups to the pyrazole ring.

    Introduction of the methanol group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form different alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and molecular properties of [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol with analogous pyrazole derivatives:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents (Position 3) Notable Properties/Activities
This compound C₂₂H₂₄N₂O 332.44 4-Cyclohexylphenyl High hydrophobicity; potential CNS penetration
[1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol () C₁₇H₁₅FN₂O₂ 306.31 4-Methoxyphenyl Enhanced polarity (methoxy group); antifungal activity inferred from analogs
[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol () C₁₈H₁₈N₂O₃ 310.35 3,4-Dimethoxyphenyl Improved solubility; potential COX-2 inhibition (analogous to )
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol () C₁₄H₁₂N₂OS 256.33 Thiophene Electron-rich aromatic system; possible tubulin inhibition (similar to )
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol () C₁₁H₁₂N₂O 188.23 Methyl Reduced steric bulk; higher metabolic stability
Key Observations:
  • Solubility : Methoxy and hydroxymethyl groups (e.g., ) improve aqueous solubility, whereas bulky cyclohexyl or trifluoromethyl groups () reduce it.
  • Electron Effects : Electron-withdrawing groups (e.g., –CF₃ in ) may enhance binding to enzymes like carbonic anhydrases , while electron-donating groups (e.g., –OCH₃ in ) could modulate COX inhibition .

Biological Activity

[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 956361-23-2
  • Molecular Formula : C24H24N2O
  • Molecular Weight : 372.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that pyrazole derivatives can modulate enzyme activities and receptor functions, which may lead to significant biological effects. The compound's mechanism of action involves:

  • Enzyme Inhibition : Compounds in the pyrazole class have been shown to inhibit cyclooxygenases (COX), which play a crucial role in inflammation pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its analgesic and anti-inflammatory properties.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives:

  • A study demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Pyrazole Derivative61–85% (10 µM)76–93% (10 µM)

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazoles:

  • A series of pyrazole derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

  • In vitro assays revealed that some pyrazole derivatives exhibit significant antiproliferative effects against cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of several pyrazole compounds against multiple bacterial strains. The findings demonstrated that some derivatives had effective inhibitory concentrations lower than traditional antibiotics, suggesting their potential as alternative antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole core.
  • Step 2 : Introduction of the cyclohexylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Reduction of the ester or ketone group to the methanol moiety using NaBH₄ or LiAlH₄.

Q. Key optimizations :

  • Temperature : 80–120°C for cyclization steps to avoid side reactions.
  • Catalysts : Pd(PPh₃)₄ for coupling reactions (yields >75% with 0.5 mol% loading) .
  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) for isolating intermediates.

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.5–5.0 ppm (-CH₂OH), and δ 1.2–2.0 ppm (cyclohexyl protons).
  • IR : Broad O-H stretch at 3200–3400 cm⁻¹; C=N/C=C stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z = 350.4 (calculated for C₂₂H₂₄N₂O).

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro :
    • COX-1/COX-2 inhibition (human whole blood assay) to evaluate anti-inflammatory potential.
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening.
  • Binding affinity : Surface plasmon resonance (SPR) with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the pyrazole ring and substituents?

  • Data collection : Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å).

  • Refinement : SHELXL for small-molecule refinement. Key parameters:

    • R-factor : Aim for <0.05 for high-resolution data.
    • Torsion angles : Analyze deviations (e.g., cyclohexyl group chair vs. boat conformation).
    • Example data from analogous compounds :
    ParameterValue for Analogous Compound
    Space groupC2/c
    a, b, c (Å)27.7493, 7.4254, 24.5230
    β (°)114.516
    V (ų)4597.41

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?

  • Experimental design :
    • Standardize cell lines (e.g., ATCC-certified) and assay protocols (e.g., fixed incubation time).
    • Include positive controls (e.g., aspirin for COX inhibition).
  • Data analysis :
    • Use multivariate regression to account for variables like solvent polarity or serum content.
    • Validate outliers via dose-response curves replicated in triplicate .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking : AutoDock Vina with PyRx interface; optimize force fields (e.g., AMBER).
  • MD simulations : GROMACS (50 ns trajectories) to assess binding stability.
  • Electrostatic potential : Multiwfn software to map charge distribution on the pyrazole ring .

Q. How does the cyclohexyl group influence pharmacokinetic properties compared to halogenated analogs?

  • Lipophilicity : Measure logP (e.g., shake-flask method). Cyclohexyl increases logP by ~1.5 vs. chlorophenyl analogs.
  • Metabolic stability : Liver microsome assays show slower oxidation (t₁/₂ = 45 min vs. 28 min for 4-bromo derivatives) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (residence time = 10 min at 100°C).
  • Workup : Liquid-liquid extraction (dichloromethane/water) followed by recrystallization (ethanol/water).
  • Quality control : In-line FTIR monitors reaction progression (>95% conversion) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Modify substituents :
    • Replace cyclohexyl with bicyclic groups to enhance steric effects.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost electrophilicity.
  • Assay : Compare IC₅₀ values across derivatives to identify critical moieties .

Q. What analytical techniques resolve degradation products under accelerated stability conditions?

  • HPLC-MS : C18 column (ACN/water gradient) detects oxidation products (e.g., carboxylic acid derivatives).
  • Forced degradation : Expose to UV light (254 nm, 48 hr) and 40°C/75% RH for hydrolysis profiling .

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